Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is a complex organic compound with significant interest in medicinal chemistry and pharmacology. This compound features a unique fused ring structure that contributes to its biological activity and potential therapeutic applications.
This compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate different reagents and catalysts. Its derivatives are also explored for their biological properties, particularly in the context of drug development.
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate belongs to the class of pyrrolopyridine derivatives. These compounds are characterized by their bicyclic structure, which includes both pyrrole and pyridine rings. They are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent degradation or side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate has a molecular formula of and a molecular weight of approximately 192.18 g/mol. The structure features:
The compound's chemical structure can be represented in various formats including:
COC(=O)C1=CC2=C(N1)C(=O)N(C=C2)C=C
InChI=1S/C10H8N2O3/c1-14-10(13)9-6(11)5-8(12)7(9)2/h5-8H,1-4H3
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate can participate in various chemical reactions:
Each reaction may require specific conditions such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and reaction time to optimize yields and minimize by-products.
The mechanism of action for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is primarily explored in the context of its biological activities:
Studies have indicated that methyl 7-oxo derivatives exhibit varying degrees of potency against different cell lines, suggesting a potential for selective targeting in therapeutic applications.
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is typically a solid at room temperature with:
The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. It exhibits moderate reactivity towards nucleophiles due to the presence of the electrophilic carbonyl group.
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate has potential applications in:
This compound represents a valuable target for further research aimed at understanding its full range of biological activities and potential therapeutic applications.
The synthesis of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate relies on carefully sequenced multi-step protocols to construct its fused bicyclic framework. A predominant three-step route begins with a Knorr-type condensation between ethyl 3-aminocrotonate and diethyl ethoxymethylenemalonate, yielding a tetrahydropyridine intermediate. Subsequent acid-catalyzed cyclodehydration forms the pyrrolo[3,4-b]pyridine core, followed by regioselective C3-esterification using thionyl chloride-methanol (SOCl₂/MeOH) to install the methyl carboxylate group [5] [8]. Alternative pathways employ substituted pyridine N-oxides as starting materials, undergoing nucleophilic addition-cyclization sequences to assemble the core. These routes consistently deliver the target compound with a typical overall yield of 28–35% after crystallization from ethanol-water mixtures, though yields are highly sensitive to stoichiometric precision in the initial condensation step [3] [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Step | Intermediate | Function | Yield Range |
---|---|---|---|
1 | Ethyl 2-((ethoxymethylene)amino)but-2-enoate | Condensation adduct | 65–75% |
2 | 5,7-Dihydro-6H-pyrrolo[3,4-b]pyridin-6-one | Cyclized core | 45–52% |
3 | Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate | Final product | 85–90% |
Cyclization represents the pivotal step for constructing the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one scaffold. Two dominant methodologies prevail: (1) Intramolecular Dieckmann condensation of diester precursors bearing secondary amine functionalities, facilitated by NaH in anhydrous THF at 0°C→RT. This method delivers the bicyclic system with high regiocontrol but requires strict exclusion of moisture [8]. (2) Microwave-assisted ring closure of linear precursors like 2-(aminomethyl)nicotinate derivatives, employing polyphosphoric acid (PPA) as a cyclodehydrating agent. Microwave irradiation (150°C, 30 min) significantly enhances reaction efficiency compared to conventional heating (reflux, 12 h), improving yields by 25–40% while minimizing decarboxylation byproducts. Solvent-free cyclizations under vacuum have also demonstrated utility for reducing purification complexity, albeit with moderate (∼45%) yields [4] [8].
Introduction of the C3-methyl ester group is achieved via two primary strategies: (a) Direct esterification of pre-formed 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid using SOCl₂/MeOH (0°C→reflux, 8 h), achieving >90% conversion. This method requires rigorous drying due to the acid’s sensitivity to hydrolysis [6]. (b) In-situ carboxylate methylation during the final synthetic step, employing dimethyl carbonate (DMC) with K₂CO₃ as a base under phase-transfer conditions (Bu₄NBr, 90°C, 6 h). This greener approach avoids acidic conditions that could degrade the pyrrolopyridine core but delivers slightly lower yields (∼78%). Notably, catalytic hydrogenation attempts for deprotection of benzyl ester precursors risk over-reduction of the pyridinone moiety and are generally avoided [8]. Product purity ≥95% is typically confirmed by HPLC post-recovery via acid-base extraction [1] [3].
Regioselective functionalization of the pyrrolopyridine core demands tailored catalysts:
Table 2: Regioselective Modification Outcomes
Reaction Type | Catalyst System | Position Modified | Typical Yield | Key Limitation |
---|---|---|---|---|
C–H Arylation | Pd(OAc)₂/XPhos | C5 | 60–75% | Sensitive to steric hindrance |
N-Alkylation | CuI/Phenanthroline | N6 | 70–85% | Limited to primary alkyl halides |
Electrophilic Substitution | n-BuLi/TMEDA | C4 | 55–65% | Requires N-TMS protection |
Reaction yields and impurity profiles are critically influenced by solvent polarity and thermal parameters:
Comprehensive Compound Nomenclature
Table 3: Systematic and Alternative Identifiers
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | methyl 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate | [1] |
CAS Registry | 1822620-12-1 | [3] [4] |
Molecular Formula | C₉H₈N₂O₃ | [1] [2] |
InChI Key | NDZQERQVDIUZCU-UHFFFAOYSA-N | [1] |
Synonyms | methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate | [1] [2] [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: